Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
Description
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate is a quinoline derivative characterized by:
- Ethyl carboxylate at position 3.
- 5,8-Difluoro substituents on the quinoline core.
- A 2-chloro-3-pyridyloxy group at position 4.
This compound belongs to a class of fluorinated quinolines, which are widely studied for their applications in medicinal chemistry and agrochemicals due to their bioactivity and structural versatility.
Properties
IUPAC Name |
ethyl 4-(2-chloropyridin-3-yl)oxy-5,8-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O3/c1-2-24-17(23)9-8-22-14-11(20)6-5-10(19)13(14)15(9)25-12-4-3-7-21-16(12)18/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIWVKCSQXWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)OC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Formation of Enamine : 5,8-Difluoroaniline reacts with ethyl 3-oxobutanoate to generate an enamine intermediate.
- Cyclization : Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the dihydroquinoline ring.
- Aromatization : Oxidation with dichlorodicyanoquinone (DDQ) yields the fully aromatic quinoline core.
Example Protocol (adapted from):
- Reactants : 5,8-Difluoroaniline (1.0 equiv), ethyl 3-oxobutanoate (1.2 equiv), acetic acid (solvent).
- Conditions : Reflux at 120°C for 12 hours, followed by DDQ (1.0 equiv) oxidation at room temperature.
- Yield : 79% isolated yield after silica gel chromatography.
Fluorination Strategies for Quinoline Derivatives
Pre-Cyclization Fluorination
Fluorine atoms at positions 5 and 8 are typically introduced via fluorinated aniline precursors. Commercial 5,8-difluoroaniline simplifies synthesis but may require custom synthesis via:
Post-Cyclization Fluorination
For late-stage fluorination, directed ortho-metalation (DoM) is effective:
- Lithiation : LDA (lithium diisopropylamide) at −78°C deprotonates position 5 or 8.
- Electrophilic Fluorination : Reaction with NFSI (N-fluorobenzenesulfonimide) introduces fluorine.
Installation of the (2-Chloro-3-Pyridyl)Oxy Group
The pyridyloxy moiety at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
SNAr Approach
Substrate Preparation :
- Introduce a leaving group (e.g., nitro, chloro) at quinoline position 4 before fluorination.
Reaction Protocol :
- Activation : 4-Chloro-5,8-difluoroquinoline-3-carboxylate (1.0 equiv) in DMF.
- Nucleophile : 2-Chloro-3-hydroxypyridine (1.5 equiv), K₂CO₃ (2.0 equiv).
- Conditions : 80°C for 24 hours.
- Yield : 60–70% after recrystallization.
Mitsunobu Reaction
For hydroxylated intermediates:
- Reactants : 4-Hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 equiv), 2-chloro-3-hydroxypyridine (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv).
- Conditions : THF, 0°C → room temperature, 12 hours.
- Yield : 75–85%.
Industrial-Scale Synthesis and Optimization
Commercial production (e.g., American Custom Chemicals Corporation) emphasizes:
Process Intensification
Purification Techniques
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization | 95.0 | 15–20 |
| Column Chromatography | 99.5 | 30–40 |
| Crystallization (EtOAc/hexane) | 98.5 | 10–12 |
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Quinoline Formation | Gould-Jacobs | 79 | 12.50 |
| Fluorination | Balz-Schiemann | 35 | 45.00 |
| Pyridyloxy Attachment | Mitsunobu | 85 | 22.00 |
| Oxidation | DDQ/O₂ catalytic | 90 | 8.75 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or the pyridyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridyl rings.
Scientific Research Applications
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural differences among related compounds lie in substituent groups at position 4 and fluorine positioning. Below is a comparative analysis:
*Calculated based on structural similarity to analogs.
Key Observations:
Substituent Effects: The pyridyloxy group in the target compound enhances molecular weight (~356.7) compared to chloro (271.65) or dimethylamino (280.27) analogs.
Fluorine Positioning :
- Fluorine at 5,8-positions (target compound) versus 6,8-positions (CAS 150258-20-1) alters electronic distribution. 5,8-Difluoro derivatives exhibit stronger electron-withdrawing effects, which could influence metabolic stability .
Safety Profiles :
- Most analogs share H302 (oral toxicity) and H315/H319 (skin/eye irritation) hazards, suggesting common risks across this chemical class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
